molecular formula C12H17NO2 B2738246 Ethyl 2-amino-2-methyl-3-phenylpropanoate CAS No. 46438-07-7

Ethyl 2-amino-2-methyl-3-phenylpropanoate

Cat. No.: B2738246
CAS No.: 46438-07-7
M. Wt: 207.273
InChI Key: XKINIYKYOMQSRO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-methyl-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a propanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-methyl-3-phenylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the use of microbial biotransformations. For example, the recombinant strain Saccharomyces cerevisiae can be used to convert 2-methyl cinnamaldehyde to (S)-2-methyl-3-phenyl-1-propanol, which can then be esterified to form this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions involving the amino group.

Major Products

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: Amides and other substituted derivatives are common products.

Scientific Research Applications

Ethyl 2-amino-2-methyl-3-phenylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-amino-2-methyl-3-phenylpropanoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-amino-2-methyl-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-11(14)12(2,13)9-10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKINIYKYOMQSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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